molecular formula C21H20Cl2N4O3 B2668987 benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189474-25-6

benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2668987
CAS RN: 1189474-25-6
M. Wt: 447.32
InChI Key: UXPCEQZSYIMWHA-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2N4O3 and its molecular weight is 447.32. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives demonstrated variable and modest activity against bacteria and fungi. This suggests that similar compounds, including benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, could have potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Interaction and Drug Design

Another study explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the steric binding interactions that are crucial for antagonist activity. This research highlights the potential of structurally related compounds, such as benzo[d][1,3]dioxol-5-yl derivatives, in the design of receptor-targeted drugs, suggesting their relevance in pharmacological studies (Shim et al., 2002).

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as new anti-mycobacterial chemotypes, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis. This research underscores the potential therapeutic applications of benzo[d][1,3]dioxol-5-yl derivatives in treating tuberculosis and possibly other mycobacterial infections (Pancholia et al., 2016).

Analgesic Activity and Molecular Docking Studies

Compounds similar to benzo[d][1,3]dioxol-5-yl derivatives have been evaluated for their analgesic activity, demonstrating pronounced effects. Molecular docking studies further provide insights into the mechanisms of action, offering a foundation for the development of new analgesic drugs (Jayanna et al., 2013).

Structural and Theoretical Studies

Structural analysis, such as X-ray diffraction studies and theoretical calculations, play a crucial role in understanding the physicochemical properties of these compounds. These studies are essential for drug design and development, providing detailed information on the interaction of these compounds with biological targets and their stability under various conditions (Karthik et al., 2021).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3.ClH/c22-16-2-1-3-17(13-16)26-7-6-23-21(26)25-10-8-24(9-11-25)20(27)15-4-5-18-19(12-15)29-14-28-18;/h1-7,12-13H,8-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPCEQZSYIMWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.